1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea
Description
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea is a urea derivative featuring a 3-phenylpropyl chain and a benzyl group substituted with a thiophen-3-yl moiety. The urea functional group (-NH-C(=O)-NH-) provides hydrogen-bonding capacity, while the aromatic and heterocyclic components (phenyl, benzyl, and thiophene) contribute to hydrophobic and electronic interactions.
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(22-13-6-9-17-7-2-1-3-8-17)23-15-18-10-4-5-11-20(18)19-12-14-25-16-19/h1-5,7-8,10-12,14,16H,6,9,13,15H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMAYCRMGJMVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 3-phenylpropylamine with 2-(thiophen-3-yl)benzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for maintaining high yields and purity of the product. The use of automated systems also helps in minimizing human error and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the phenylpropyl and thiophenylbenzyl groups.
Reduction: The major products are reduced forms of the compound, where the urea moiety may be converted to an amine.
Substitution: The major products are substituted ureas, where the nitrogen atom has been replaced by an alkyl or aryl group.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of similar compounds in the urea class. For instance, derivatives like 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea have demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells . These findings suggest that 1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea may exhibit comparable activity.
Case Study: Cytotoxicity Assessment
A study evaluating the in-vitro cytotoxicity of related urea compounds utilized the MTT assay to determine cell viability. The results indicated that certain derivatives induced cell cycle arrest and apoptosis in cancerous cells. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BPU | Jurkat | 4.64 |
| BPU | HeLa | 10.20 |
| BPU | MCF-7 | 12.50 |
This data underscores the potential of urea derivatives as anticancer agents, warranting further investigation into this compound.
Other Therapeutic Applications
Beyond oncology, compounds similar to this compound have shown potential in treating other conditions due to their anti-inflammatory and analgesic properties. Research into related structures has demonstrated effectiveness in reducing inflammation and pain in preclinical models.
Case Study: Anti-inflammatory Activity
In a model assessing anti-inflammatory effects, related urea compounds were evaluated using carrageenan-induced paw edema in rats. The results indicated significant reduction in edema compared to control groups, suggesting that structural modifications can enhance anti-inflammatory activity.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Urea-Based Analogs
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14)
- Structural Differences :
- The target compound replaces the diisopropyl groups on the urea nitrogen with a 2-(thiophen-3-yl)benzyl group.
- The 4-methoxyphenyl substituent in Product 14 is replaced with a thiophene-linked benzyl group in the target compound.
- Functional Implications: The thiophene moiety introduces sulfur-mediated interactions (e.g., π-π stacking, dipole effects) absent in the methoxy group of Product 13.
Table 1: Physicochemical Properties of Urea Analogs
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Aromatic Substituents |
|---|---|---|---|
| Target Compound | ~3.8 | 2 | Thiophen-3-yl, Benzyl, Phenyl |
| Product 14 | ~4.2 | 1 | 4-Methoxyphenyl, Phenyl |
Benzamide-Based Analogs ()
Compounds 13–17 in are benzamide derivatives with alkoxy or hydroxy-substituted phenyl groups. Key comparisons include:
- Functional Group Differences: Urea vs. Substituent Effects: The thiophene in the target compound offers electron-rich heterocyclic interactions, whereas alkoxy groups (e.g., methoxy in Compound 15) provide electron-donating effects and increased lipophilicity .
Substituent-Specific Comparisons
Thiophen-3-yl vs. Methoxy/Ethoxy Groups :
- Thiophene’s sulfur atom enables unique interactions (e.g., sulfur-π, coordination with metal ions) compared to the oxygen-based polarity of methoxy/ethoxy groups.
- Alkoxy chains (e.g., propoxy in Compound 17) increase lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
- 3-Phenylpropyl Chain vs. Diisopropyl Groups: The 3-phenylpropyl chain in the target compound introduces linear aromaticity, favoring interactions with elongated binding pockets.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s thiophene-benzyl group may require specialized coupling reagents (e.g., Suzuki-Miyaura for thiophene incorporation), contrasting with the straightforward alkylation used for methoxy-substituted analogs .
- Biological Performance : Preliminary modeling suggests the thiophene moiety could improve selectivity for kinases or GPCRs with sulfur-tolerant active sites. In contrast, methoxy-substituted ureas (Product 14) may favor cytochrome P450 interactions due to oxygen’s nucleophilic character .
Biological Activity
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Synthesis
The compound can be synthesized through various methods, often involving the reaction of substituted ureas with phenylpropyl and thiophene derivatives. The synthesis typically employs microwave-assisted techniques to enhance yield and reduce reaction time. For instance, a study demonstrated the effectiveness of microwave irradiation in synthesizing related compounds with similar structures, optimizing conditions such as temperature and reaction time for maximum yield .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing benzimidazole and thiophene moieties have shown significant cytotoxic effects against various cancer cell lines. These studies suggest that the presence of aromatic rings and specific functional groups contributes to enhanced biological activity .
Case Study:
In vitro assays revealed that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis. A notable study reported an IC50 value of 5.3 μM for a related compound against human ribonucleotide reductase (hRR), indicating potent inhibitory activity that could be leveraged for therapeutic applications .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. Research indicates that urea derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The structural features, particularly the phenyl and thiophene groups, are believed to play a crucial role in mediating these effects.
Findings:
In vivo studies demonstrated that similar compounds significantly reduced inflammation in murine models, showcasing their potential as therapeutic agents in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key observations include:
- Aromatic Substitution: The presence of phenyl and thiophene rings enhances lipophilicity and bioavailability.
- Urea Linkage: The urea functional group is critical for biological interactions, often facilitating binding to target proteins involved in disease pathways.
- Chain Length: Variations in the alkyl chain length can influence potency; longer chains may improve hydrophobic interactions with cellular membranes.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
